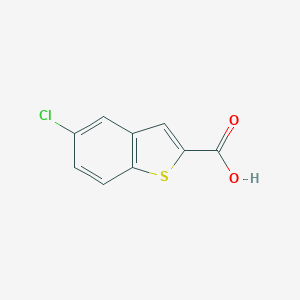

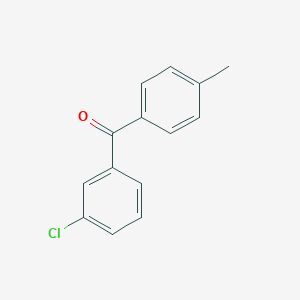

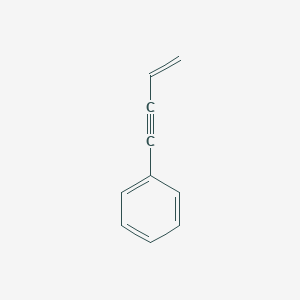

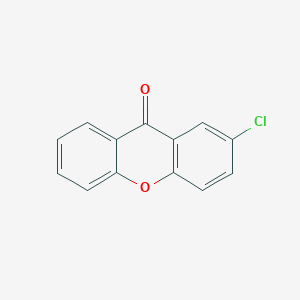

3-Chloro-4'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4'-methylbenzophenone often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, 4-nitro-4'-chlorobenzophenone, a compound similar in structure, can be synthesized from p-nitrobenzol chloride and chlorobenzene in the presence of an anhydrous AlCl3 catalyst. The reduction of this nitro compound with Na2S2 leads to 4-amino-4'-chlorobenzophenone, an important intermediate in the synthesis of various dyes and chemicals (Wang & Huang, 2004).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4'-methylbenzophenone and related compounds is characterized by X-ray diffraction studies, which provide detailed insights into the arrangement of atoms and the geometry of the molecule. Such structural analyses are crucial for understanding the physical and chemical behavior of the compound. For example, the crystal structure of similar compounds, like 3-chlorophenyl 4-methylbenzoate, reveals how molecular alignment and stacking influence the compound's properties (Gowda et al., 2008).

科学的研究の応用

Application Summary

3-Chloro-4’-methylbenzophenone has been used in photophysical studies . These studies often involve the investigation of the compound’s behavior under ultraviolet (UV) light .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The reaction is heated to reflux until completion, determined by Thin Layer Chromatography (TLC), yielding a benzophenone product . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Synthesis of Substituted Benzopinacols

Application Summary

3-Chloro-4’-methylbenzophenone has been used in the synthesis of substituted benzopinacols .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Phosphorescence Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in phosphorescence studies .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then encased in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

Synthesis of Substituted Benzopinacols

Application Summary

3-Chloro-4’-methylbenzophenone has been used in the synthesis of substituted benzopinacols .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Phosphorescence Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in phosphorescence studies .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then encased in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

将来の方向性

Research on benzophenones, including 3-Chloro-4’-methylbenzophenone, is ongoing. Studies have been conducted to investigate their photochemical reactivity and photophysical properties . Future research may focus on further understanding these properties and exploring potential applications in various fields.

特性

IUPAC Name |

(3-chlorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBBEGJXRCIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158433 |

Source

|

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-methylbenzophenone | |

CAS RN |

13395-60-3 |

Source

|

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)